

Determining the Optimal Concentration of Alisporivir for Antiviral Assays

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Compound of Interest

Compound Name: *Alisporivir*

Cat. No.: *B1665226*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Alisporivir (DEB025) is a non-immunosuppressive cyclophilin inhibitor that has demonstrated potent antiviral activity against a broad range of viruses.[1][2] Its mechanism of action involves targeting the host cellular protein, cyclophilin A (CypA), which is a peptidyl-prolyl isomerase essential for the replication of several viruses, including Hepatitis C Virus (HCV), Human Immunodeficiency Virus (HIV), and coronaviruses.[1][3][4] By binding to the enzymatic pocket of CypA, **Alisporivir** prevents the interaction between CypA and viral proteins, such as the HCV nonstructural protein 5A (NS5A), thereby inhibiting viral replication.[4][5] This host-targeting mechanism offers a high barrier to the development of viral resistance.[1][6]

The determination of the optimal concentration of **Alisporivir** is a critical step in the design of in vitro antiviral assays. This optimal concentration should effectively inhibit viral replication while exhibiting minimal cytotoxicity to the host cells. This document provides detailed protocols for key antiviral assays and summarizes the reported antiviral efficacy (EC50) and cytotoxicity (CC50) data for **Alisporivir** to guide researchers in selecting the appropriate concentration range for their experiments.

Data Presentation

The following tables summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of **Alisporivir** against various viruses and in different cell lines. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is also provided as a measure of the therapeutic window of the compound.

Table 1: Antiviral Activity (EC50) of **Alisporivir** against Various Viruses

Virus	Cell Line	Assay Type	EC50 (μM)	Reference(s)
Hepatitis C Virus (HCV)	Huh-7	Replicon	0.02 - 0.23	[7]
MERS-CoV	Vero	CPE Reduction	3.6	[8]
MERS-CoV	Huh7	CPE Reduction	3.4	[8]
SARS-CoV	VeroE6	CPE Reduction	Not specified	[8]
SARS-CoV-2	Vero E6	RNA Production	0.46 ± 0.04	[9]
HIV-1	MT-4	CPE Reduction	nanomolar range	[8]
Hepatitis B Virus (HBV)	HepG2.2.15	DNA Reduction	~4.1	[10]

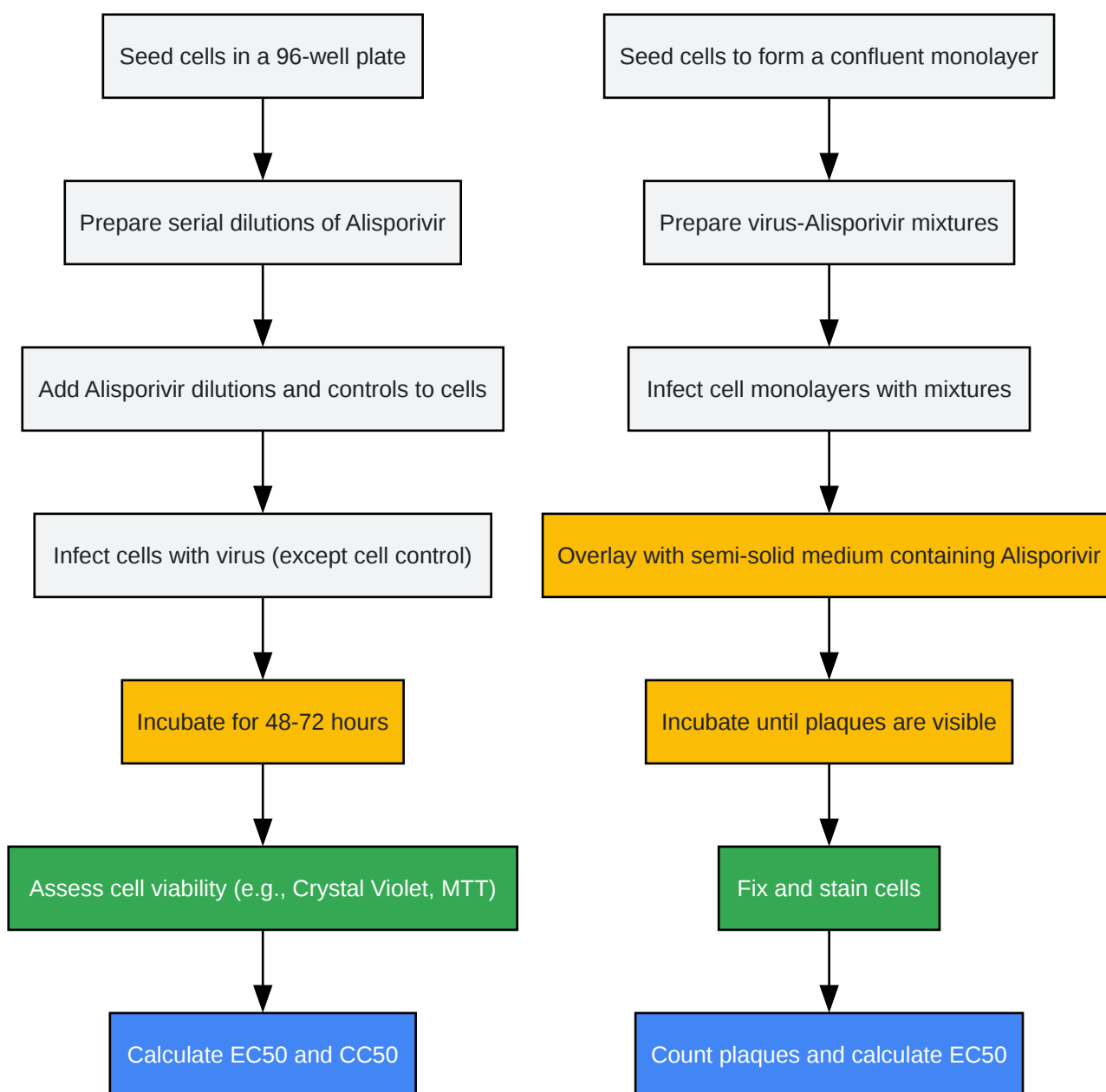
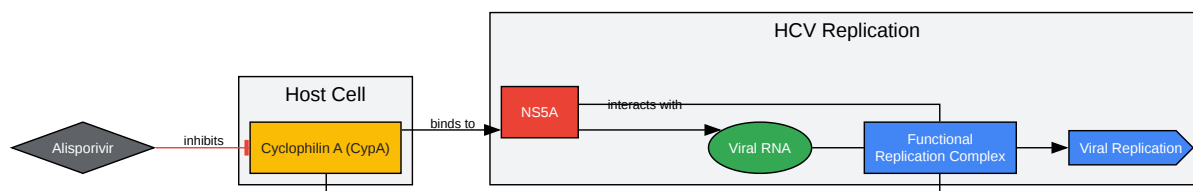
Table 2: Cytotoxicity (CC50) of **Alisporivir** in Various Cell Lines

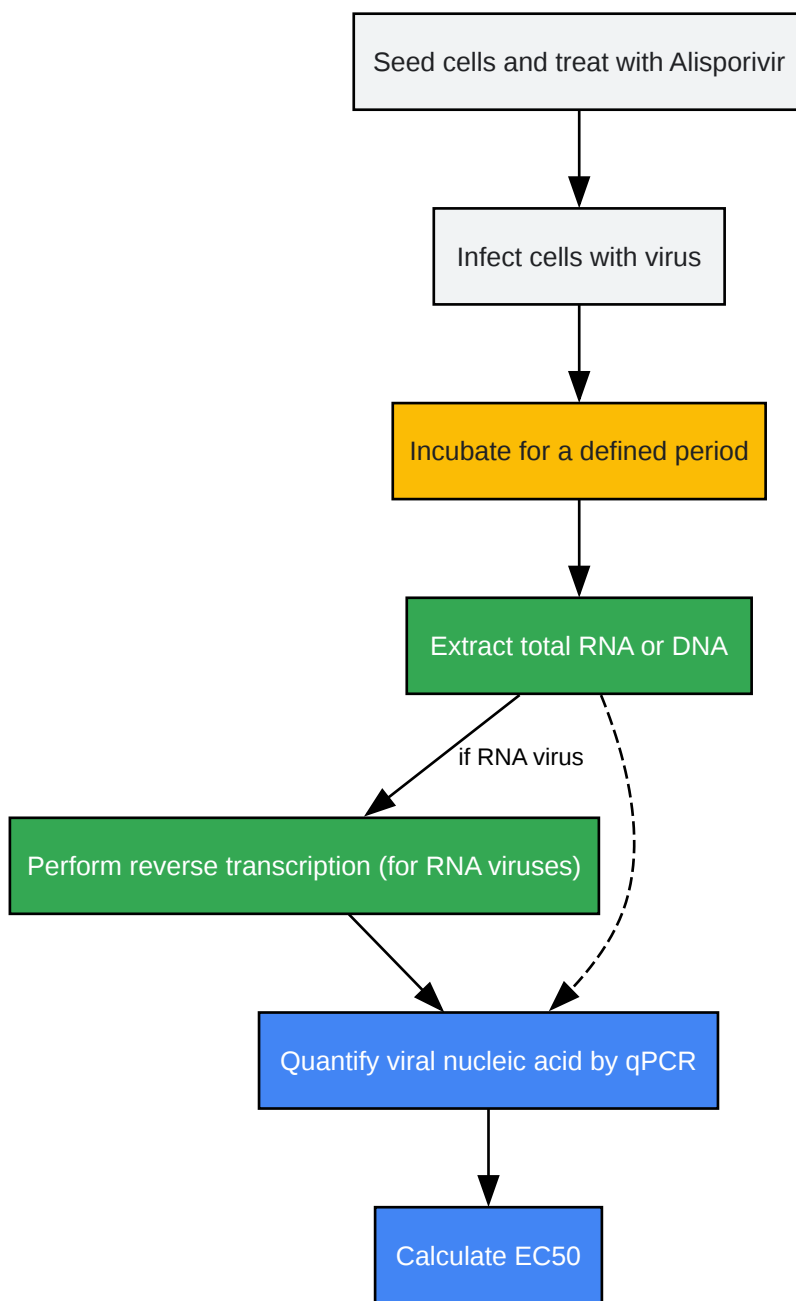
Cell Line	Assay Type	CC50 (μM)	Reference(s)
Vero	CPE Reduction	26.4	[8]
Huh7	CPE Reduction	43.8	[8]
Caco-2	CellTiter-Glo	3.1	[10]
MT-4	CDCF probe	20	[10]

Mechanism of Action

Alisporivir's antiviral effect stems from its ability to inhibit the host protein cyclophilin A (CypA), a crucial factor in the replication of many viruses. The diagram below illustrates this

mechanism, focusing on its well-characterized action against HCV.





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